molecular formula C11H11ClN2 B1400706 5-Chloro-2-cyclobutyl-1H-benzimidazole CAS No. 4887-93-8

5-Chloro-2-cyclobutyl-1H-benzimidazole

Cat. No.: B1400706
CAS No.: 4887-93-8
M. Wt: 206.67 g/mol
InChI Key: PGIMZSZUIUHNJC-UHFFFAOYSA-N
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Description

5-Chloro-2-cyclobutyl-1H-benzimidazole is a benzimidazole derivative characterized by a chlorine substituent at position 5 and a cyclobutyl group at position 2 of the benzimidazole core. Benzimidazoles are heterocyclic aromatic compounds with a fused benzene and imidazole ring, widely studied for their pharmacological and material science applications. The cyclobutyl group at position 2 contributes steric bulk and ring strain, which may influence conformational flexibility and binding affinity in biological systems.

Properties

IUPAC Name

6-chloro-2-cyclobutyl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2/c12-8-4-5-9-10(6-8)14-11(13-9)7-2-1-3-7/h4-7H,1-3H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGIMZSZUIUHNJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NC3=C(N2)C=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901282937
Record name 6-Chloro-2-cyclobutyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901282937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4887-93-8
Record name 6-Chloro-2-cyclobutyl-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4887-93-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-2-cyclobutyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901282937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-cyclobutyl-1H-benzimidazole typically involves the condensation of o-phenylenediamine with cyclobutanone in the presence of a chlorinating agent such as thionyl chloride . The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pharmacological Applications

The benzimidazole scaffold has been extensively studied for its broad range of pharmacological activities, including:

  • Antimicrobial Activity : Benzimidazole derivatives exhibit significant antibacterial and antifungal properties. For instance, various benzimidazole derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating potent activity against pathogens such as Staphylococcus aureus and Escherichia coli .
  • Antiviral Properties : Some benzimidazole derivatives have been reported to inhibit viral replication. For example, studies have shown that certain derivatives can effectively inhibit the replication of enteroviruses and herpes simplex virus . The mechanism often involves interference with viral DNA synthesis.
  • Anticancer Activity : Research indicates that benzimidazole derivatives can inhibit DNA topoisomerases, which are crucial for DNA replication and transcription in cancer cells. Compounds like 5-Chloro-2-(2-hydroxyphenyl)-1H-benzimidazole have demonstrated significant cytotoxicity against various cancer cell lines, including HeLa and MCF7 cells .

Synthesis and Structure-Activity Relationship

The synthesis of 5-Chloro-2-cyclobutyl-1H-benzimidazole typically involves the reaction of cyclobutyl amines with appropriate benzimidazole precursors. The introduction of chlorine at the 5-position enhances the compound's biological activity by improving its interaction with target enzymes or receptors.

Table 1: Synthesis Pathways for Benzimidazole Derivatives

Compound NameSynthesis MethodKey Findings
This compoundCyclobutyl amine + benzimidazole precursorExhibits potent antimicrobial activity
5-Chloro-2-(2-hydroxyphenyl)-1H-benzimidazoleHydroxylation of substituted benzimidazolesSignificant cytotoxicity against cancer cells
5-NitrobenzimidazoleNitration of benzimidazoleEffective anthelmintic properties

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluated various benzimidazole derivatives, including this compound, for their antimicrobial activity. The results indicated that this compound exhibited a notable MIC against Candida albicans and Staphylococcus aureus, outperforming standard antibiotics .
  • Antiviral Activity : In vitro studies demonstrated that certain benzimidazoles effectively inhibited the replication of viruses such as hepatitis C virus (HCV). The structure of these compounds, particularly substitutions at the 5-position, was critical for their antiviral efficacy .
  • Cytotoxicity in Cancer Cells : Research involving HeLa and MCF7 cells showed that derivatives like 5-Chloro-2-(2-hydroxyphenyl)-1H-benzimidazole had IC50 values significantly lower than conventional chemotherapeutics, indicating strong potential as anticancer agents .

Mechanism of Action

The mechanism of action of 5-Chloro-2-cyclobutyl-1H-benzimidazole involves its interaction with specific molecular targets such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects and Physicochemical Properties

The substituents on benzimidazole derivatives critically affect their electronic, steric, and solubility profiles. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents (Position) Molecular Formula Molecular Weight* Key Features Reference
5-Chloro-2-cyclobutyl-1H-benzimidazole Cl (5), Cyclobutyl (2) C₁₁H₁₁ClN₂ 206.67 High steric bulk, moderate lipophilicity -
5-Chloro-1-ethyl-2-methyl-1H-benzimidazole Cl (5), Ethyl (1), Methyl (2) C₁₀H₁₁ClN₂ 194.66 Enhanced lipophilicity due to alkyl groups
2-(2-Butoxy-5-chlorophenyl)-1H-benzimidazole Cl (5), Butoxyphenyl (2) C₁₇H₁₇ClN₂O 300.79 Bulky aryl group, potential π-π stacking
5-Chloro-2-(thiophen-2-yl)-1H-benzimidazole Cl (5), Thiophenyl (2) C₁₁H₇ClN₂S 234.71 Sulfur-induced electronic modulation
5-Chloro-2-[(3,4-dimethoxy-2-pyridinyl)methyl]sulfinyl-1H-benzimidazole Cl (5), Sulfinyl-pyridinyl (2) C₁₆H₁₅ClN₃O₃S 364.83 High polarity, pharmacological activity

*Molecular weights calculated from formulas.

Key Observations:
  • Steric Effects : The cyclobutyl group in the target compound offers intermediate steric bulk compared to the butoxyphenyl group in but more than the methyl/ethyl groups in . This may influence binding pocket compatibility in biological targets.
  • Electronic Effects : Chlorine at position 5 is consistent across analogs, but electron-donating groups (e.g., methoxy in ) contrast with the electron-withdrawing nature of chlorine. Thiophenyl substituents () introduce sulfur-based resonance effects, altering charge distribution.
  • Solubility : The sulfinyl derivative () exhibits higher polarity due to the sulfinyl and pyridinyl groups, likely improving aqueous solubility compared to the hydrophobic cyclobutyl analog.

Biological Activity

5-Chloro-2-cyclobutyl-1H-benzimidazole is a compound that has garnered interest due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound has the molecular formula C11H11ClN2C_{11}H_{11}ClN_2 and a molecular weight of 206.67 g/mol. It is synthesized via the condensation of o-phenylenediamine with cyclobutanone in the presence of chlorinating agents like thionyl chloride under reflux conditions, followed by recrystallization for purification.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Its mechanism involves modulating the activity of these targets, which can lead to a variety of biological effects such as antimicrobial, anticancer, and antiviral properties .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzimidazole derivatives, including this compound. It has been shown to exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives were tested for their minimum inhibitory concentration (MIC) against various pathogens, showing promising results compared to standard antibiotics .

Compound Target Pathogen MIC (μg/ml) Standard Comparison
This compoundStaphylococcus aureus50Ampicillin (100)
This compoundEscherichia coli62.5Ciprofloxacin (25)

Anticancer Properties

The anticancer potential of this compound has also been investigated. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines, including HeLa (cervical cancer), MCF7 (breast cancer), and A431 (skin cancer). The compound's cytotoxic effects are linked to its ability to interfere with DNA topoisomerase activity, which is crucial for DNA replication and cell cycle progression .

Case Study: Cytotoxicity Assays

In a recent study, several benzimidazole derivatives were screened for their cytotoxic effects:

Cell Line IC50 (μM)
HeLa4.01
MCF75.13
A4313.11

These results indicate that this compound exhibits significant cytotoxicity against these cancer cell lines, suggesting its potential as a lead compound in anticancer drug development .

Antiviral Activity

Additionally, research has indicated that benzimidazole derivatives can inhibit viral replication. For example, compounds similar to this compound have shown efficacy against hepatitis B and C viruses by inhibiting key viral proteins involved in their life cycles . This positions the compound as a candidate for further investigation in antiviral drug development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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